3-(5-Bromopyrimidin-2-yl)oxybenzamide
Description
3-(5-Bromopyrimidin-2-yl)oxybenzamide is a brominated pyrimidine derivative featuring a benzamide moiety linked via an ether oxygen to the pyrimidine ring. Pyrimidine derivatives are well-documented for their broad pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-2-7(4-9)10(13)16/h1-6H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQWIYEPZXIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(5-Bromopyrimidin-2-yl)oxybenzamide with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Comparisons
Table 1: Key Parameters of this compound and Analogs
Key Observations:
SBI-0206965 (CAS:1884220-36-3): This compound shares a bromopyrimidine core but incorporates a trimethoxyphenylamino group and a methylbenzamide substituent. The addition of three methoxy groups increases molecular weight (489.32 vs. Despite 59.7% structural similarity, the trimethoxyphenyl group may confer distinct target selectivity, such as kinase inhibition, as seen in related anticancer agents.
5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (CAS:1335051-87-0) :
- Replaces the benzamide moiety with a chlorinated pyridinyl ring.
- The chlorine atom introduces electronegativity, altering electronic distribution and possibly improving metabolic stability compared to bromine .
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate: Features a hydrazone linker instead of an ether bond, with a methoxybenzaldehyde group. Hydrazones are known for pH-dependent hydrolysis, which could limit bioavailability compared to the stable ether linkage in this compound .
Pharmacological Implications
- Antibacterial Activity : Pyrimidine hydrazones (e.g., compound) exhibit antibacterial properties, but the ether-linked benzamide in this compound may reduce susceptibility to enzymatic degradation, prolonging efficacy .
- Metabolic Stability : The chloro-pyridinyl analog (CAS:1335051-87-0) may exhibit slower hepatic clearance due to chlorine’s resistance to oxidative metabolism compared to bromine .
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